SAM Contact Angle and Droplet Morphology: 1-Dodecanethiol vs. 1-Octanethiol on Gold
On gold surfaces, 1-dodecanethiol SAMs produce significantly smaller water contact angles than 1-octanethiol SAMs when measuring polymerized nanodroplets, demonstrating that the C12 chain does not simply maximize hydrophobicity but instead modulates interfacial water structuring in a chain-length-dependent manner [1]. This counterintuitive result—longer chain yielding lower contact angle—arises from screening effects within the monolayer that alter the local dielectric environment at the three-phase contact line.
| Evidence Dimension | Contact angle of polymerized surface nanodroplets |
|---|---|
| Target Compound Data | Contact angle significantly smaller than octanethiol (exact values extractable from AFM images in primary source) |
| Comparator Or Baseline | 1-Octanethiol (C8): significantly larger contact angle |
| Quantified Difference | Statistically significant decrease in contact angle for C12 vs. C8; number density of droplets decreases as methyl groups extend from 8 to 12 |
| Conditions | Gold surface coated with methyl-terminated alkanethiol SAM; solvent exchange process; AFM imaging |
Why This Matters
This quantifiable wetting difference enables precise tuning of interfacial water behavior in microfluidic devices and droplet-based assays, where C12 provides distinct morphological control unavailable with C8 or C14.
- [1] Xu, C.; Yu, H.; Peng, S.; Lu, Z.; Lei, L.; Zhang, X. Effects of the Molecular Structure of a Self-Assembled Monolayer on the Formation and Morphology of Surface Nanodroplets. Langmuir 2016, 32 (43), 11197–11202. View Source
